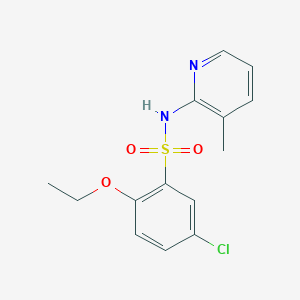
1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a benzenesulfonyl group The presence of a bromine atom and an ethoxy group on the benzene ring further enhances its chemical properties
Preparation Methods
The synthesis of 1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through various methods, such as the cyclization of amino alcohols or the use of Grignard reagents.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides under basic conditions.
Bromination and Ethoxylation: The benzene ring is brominated using bromine or N-bromosuccinimide (NBS), followed by ethoxylation using ethyl iodide or ethyl bromide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(5-Bromo-2-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine Derivatives: These include various substituted piperidines with different functional groups, which may exhibit similar or distinct chemical and biological properties.
Benzenesulfonyl Compounds:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
732271-70-4 |
|---|---|
Molecular Formula |
C14H18BrNO5S |
Molecular Weight |
392.27g/mol |
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H18BrNO5S/c1-2-21-12-4-3-11(15)9-13(12)22(19,20)16-7-5-10(6-8-16)14(17)18/h3-4,9-10H,2,5-8H2,1H3,(H,17,18) |
InChI Key |
CXVQHCCZKVSLJX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)C(=O)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B512955.png)
![1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-methylimidazole](/img/structure/B512957.png)
![2-{4-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B512961.png)


![N-(4-{[(4-butoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B512967.png)
![1-Acetyl-4-[(4-butoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B512968.png)
![1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512973.png)
![1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512974.png)
![1-Acetyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512976.png)
![1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512978.png)
![1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512979.png)
![1-Acetyl-4-[(4-pentyloxynaphthyl)sulfonyl]piperazine](/img/structure/B512980.png)
![1-Acetyl-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B512981.png)
